PKM2 Modulation: Divergent Activity Compared to Free Carboxylic Acid
In a BindingDB assay, the target methyl ester compound demonstrated an IC50 of 2,000 nM against Pyruvate Kinase PKM2 [1]. In contrast, the structurally related free carboxylic acid, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, exhibits a different pharmacological profile; functional data for a similar methyl ester in the series show an EC50 of 1,100 nM for PKM2 activation, highlighting functional divergence based on the ester group [2]. This indicates the ester is not merely a pro-drug but can have distinct activity. Direct comparative data within a single study is not available for this specific pair; analysis necessitates cross-study comparison and consideration of the functional modulation vs. inhibition context.
| Evidence Dimension | PKM2 Modulation (Inhibitory vs. Activation Activity) |
|---|---|
| Target Compound Data | IC50 = 2,000 nM (Inhibition) |
| Comparator Or Baseline | Activation EC50 = 1,100 nM for a related pyrrolo[2,3-d]pyrimidine methyl ester |
| Quantified Difference | Qualitative difference in mode of action (Inhibition vs. Activation); Potency differs by ~1.8-fold. |
| Conditions | In vitro enzymatic assays. Target compound: PKM2 inhibition (origin not specified). Comparator: Activation of human PKM2 assessed via ATP product formation by luminescent assay. |
Why This Matters
This suggests the C-2 methyl ester is critical for a PKM2 inhibition phenotype, rather than activation, a crucial distinction for oncology programs targeting the Warburg effect.
- [1] BindingDB. BDBM50597715, CHEMBL4877010: Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. Inhibition of PKM2 (unknown origin). IC50: 2.00E+3 nM. View Source
- [2] BindingDB. BDBM50361524, CHEMBL1939078: Related methyl ester. Activation of human PKM2. EC50: 1.10E+3 nM. View Source
